3,5-Dimethylphenyl 2,4-dimethylbenzoate
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Overview
Description
3,5-Dimethylphenyl 2,4-dimethylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methyl groups on the phenyl ring and two methyl groups on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 2,4-dimethylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 3,5-dimethylphenol with 2,4-dimethylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 2,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,5-dimethylbenzoic acid and 2,4-dimethylbenzoic acid.
Reduction: Formation of 3,5-dimethylphenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-Dimethylphenyl 2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoate: Shares the benzoate moiety but lacks the additional methyl groups on the phenyl ring.
3,5-Dimethylphenol: Contains the phenyl ring with methyl groups but lacks the ester linkage.
Methyl 3,5-dimethylbenzoate: Similar ester structure but with different substituents on the aromatic rings.
Uniqueness
3,5-Dimethylphenyl 2,4-dimethylbenzoate is unique due to the specific positioning of the methyl groups on both the phenyl and benzoate moieties. This structural arrangement can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
62262-11-7 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 2,4-dimethylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-11-5-6-16(14(4)8-11)17(18)19-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3 |
InChI Key |
BMAYJZCKVOIFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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